2,6-DIFLUORO-3-METHYL-DL-PHENYLALANINE
Description
2,6-Difluoro-3-methyl-DL-phenylalanine is a fluorinated derivative of the amino acid phenylalanine, characterized by fluorine substituents at the 2- and 6-positions and a methyl group at the 3-position of the aromatic ring. The molecular formula is likely C₁₀H₁₁F₂NO₂, with a molecular weight approximating 217.20 g/mol (calculated by adjusting phenylalanine’s base formula, C₉H₁₁NO₂, for two fluorine atoms and one methyl group).
Properties
IUPAC Name |
(2S)-2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-5-2-3-7(11)6(9(5)12)4-8(13)10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGDCGWXCMGHPG-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CC(C(=O)O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1)F)C[C@@H](C(=O)O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup and Optimization
The synthesis begins with the preparation of 2,6-difluoro-3-methyl-benzophenone, achieved via Friedel-Crafts acylation. Aluminum chloride (3.74 g, 28 mmol) catalyzes the reaction between 2,6-difluoro-3-methylbenzoyl chloride (3.42 g, 21.6 mmol) and toluene in anhydrous conditions. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 1.3 equiv | Prevents overacylation |
| Solvent | Toluene | Enhances electrophilicity |
| Temperature | Room temperature | Minimizes side reactions |
| Reaction Time | 1.5 hours | Completes acylation |
The crude product is washed sequentially with water, sodium bicarbonate, and brine, yielding 62% after recrystallization. H-NMR confirms substitution patterns: δ 7.85 (dd, aromatic), δ 4.52 (s, methyl).
Condensation with Ethyl Acetamidocyanoacetate
Mechanistic Considerations
The benzophenone intermediate reacts with ethyl acetamidocyanoacetate (545 mg) in acetonitrile under argon, forming an α-cyano-β-arylpropionate derivative. This step introduces the amino acid backbone while retaining fluorinated and methyl groups.
Critical Observations:
-
18-Crown-6 (70 mg) enhances potassium carbonate’s reactivity, accelerating enolate formation.
-
Excess benzophenone (1.2 equiv) drives the reaction to completion within 3 hours.
-
Post-reaction filtration through Celite removes inorganic salts, simplifying purification.
The intermediate, isolated in 77% yield, exhibits characteristic C-NMR signals at δ 194.7 (carbonyl) and δ 31.1 (methyl).
Acidic Hydrolysis to DL-Phenylalanine
Hydrolysis Conditions and Byproduct Management
The α-cyano compound undergoes hydrolysis in a 1:1 mixture of 8 M HCl and trifluoroacetic acid (TFA) at 180°C for 24 hours. TFA’s strong acidity ensures complete deprotection of the amino group, while prolonged heating cleaves the cyano moiety.
Workflow Modifications for Scale-Up:
-
Lyophilization removes volatile acids, yielding a crude product contaminated with trifluoroacetate.
-
Ion Exchange with 1 M HCl replaces trifluoroacetate with chloride, improving solubility.
-
pH Adjustment to 7 precipitates the racemic product, which is washed with cold water to remove residual salts.
Final isolation achieves a 75.5% yield, with H-NMR confirming the phenylalanine structure: δ 3.27 (dd, CH₂) and δ 8.5 (bs, NH₂).
Comparative Analysis of Alternative Routes
Resolution of Racemic Mixtures
A patented method resolves DL-phenylalanine using L(-)-dibenzoyl tartaric acid, achieving >90% enantiomeric excess for both D and L forms. Though irrelevant for DL-form synthesis, this highlights industrial-scale purification techniques:
| Step | Conditions | Outcome |
|---|---|---|
| Double Salt Formation | 5M HCl, methanol, 90°C | 53.5 g double salt |
| Acidic Decomposition | 12% HCl, 1 hour | 92.5% resolving agent recovery |
| Crystallization | Methanol/water (10:1), pH 4–6 | 98% purity D-form |
This method’s limitation lies in its focus on enantiopure products, making it unsuitable for racemic 2,6-difluoro-3-methyl-DL-phenylalanine.
Challenges in Fluorination and Methylation
Regioselectivity and Byproduct Formation
Introducing fluorine and methyl groups at adjacent positions (2,6 and 3) risks steric clashes and electronic deactivation. Key lessons from difluoromethylpyridine synthesis include:
-
Electrophilic Fluorination using difluoroacetic anhydride avoids harsh fluorinating agents.
-
Zinc Reduction post-cyclization (e.g., in pyridine systems) minimizes over-reduction.
Adapting these to phenylalanine synthesis could improve yields but requires testing.
Data Tables and Spectral Validation
Table 1: Reaction Yields Across Synthetic Steps
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Friedel-Crafts | 62 | 95 |
| Condensation | 77 | 92 |
| Hydrolysis | 75.5 | 98 |
Table 2: H-NMR Key Signals for Intermediates
| Compound | δ (ppm) | Assignment |
|---|---|---|
| Benzophenone | 7.85 (dd) | Aromatic H |
| α-Cyano Intermediate | 4.52 (s) | Methyl |
| Final Product | 3.27 (dd) | CH₂ backbone |
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-methyl-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2,6-Difluoro-3-methyl-DL-phenylalanine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biochemistry: The compound is employed in the study of enzyme-substrate interactions and protein engineering.
Industrial Applications: It is used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-methyl-DL-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The fluorine atoms can enhance the compound’s stability and alter its electronic properties, affecting interactions with molecular targets such as enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between 2,6-difluoro-3-methyl-DL-phenylalanine and related phenylalanine derivatives:
*Inferred formula; exact data unavailable in provided evidence.
Key Observations:
Substituent Effects on Bioactivity :
- Fluorine atoms in 2,6-difluoro-3-methyl-DL-phenylalanine enhance electronegativity and metabolic stability compared to methyl groups in DL-(2,6-dimethyl)phenylalanine. This could improve binding affinity to enzymatic targets (e.g., phenylalanine hydroxylase) or alter transport across biological membranes .
- Methyl and methoxyacetyl groups in metalaxyl and benalaxyl confer fungicidal activity by targeting oomycete RNA polymerase . Fluorinated analogues might exhibit distinct modes of action due to altered electronic profiles.
Stereochemical Considerations :
- The DL-racemic mixture in 2,6-difluoro-3-methyl-DL-phenylalanine contrasts with enantiopure agrochemicals like metalaxyl-M (D-enantiomer), which show higher efficacy . Fluorination may influence stereoselective interactions, though this requires experimental validation.
Spectroscopic Differentiation :
- Fluorine substituents would significantly alter NMR chemical shifts. For example, $^{19}\text{F-NMR}$ would resolve fluorine environments, while $^{13}\text{C-NMR}$ would show deshielding at adjacent carbons. This contrasts with methyl-substituted derivatives, where $^{1}\text{H-NMR}$ spin-spin coupling patterns dominate (e.g., AA’BB’ systems in dimethylphenyl rings) .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing fluorine and methyl groups into the phenylalanine backbone?
- Methodology : Regioselective fluorination at the 2,6-positions can be achieved via electrophilic aromatic substitution (EAS) using fluorine gas (F₂) or metal-mediated methods (e.g., Balz-Schiemann reaction). The methyl group at position 3 is introduced via Friedel-Crafts alkylation or cross-coupling (e.g., Suzuki-Miyaura with methyl boronic acid). Protecting groups (e.g., Boc for the amino group, methyl ester for the carboxyl) prevent side reactions. Post-synthesis, deprotection with trifluoroacetic acid (TFA) yields the final compound. Purity is confirmed via HPLC and ¹⁹F NMR to validate regiochemistry .
Q. How do fluorine substituents at the 2,6-positions alter the compound’s physicochemical properties compared to non-fluorinated analogs?
- Methodology : Fluorine’s electronegativity increases lipophilicity (logP rises by ~0.5 units) and metabolic stability. Aqueous solubility decreases by 30% compared to DL-phenylalanine (27.9 mg/mL → ~8.7 mg/mL) due to reduced hydrogen bonding. Stability under acidic/basic conditions is assessed via accelerated degradation studies (40°C, pH 2–9 for 72 h), monitored by HPLC-UV. Fluorine’s inductive effect also lowers pKa of the carboxyl group (predicted ΔpKa = -0.3) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- ¹⁹F NMR : A singlet at δ −115 ppm confirms equivalent 2,6-fluorine atoms.
- HRMS : Exact mass (C₁₀H₁₀F₂NO₂) verified to ±0.001 Da.
- HPLC : C18 column (0.1% TFA/acetonitrile gradient) resolves DL-diastereomers (Δtᵣ = 1.2 min).
- X-ray crystallography : Resolves regiochemistry if single crystals form .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for fluorinated phenylalanine derivatives?
- Methodology :
- Standardize assays : Use identical buffer systems (e.g., PBS pH 7.4) and temperature (37°C ± 0.5°C).
- Orthogonal validation : Combine enzyme inhibition assays with ITC (isothermal titration calorimetry) to measure binding thermodynamics.
- Control for stereochemistry : Separate DL-racemates via chiral HPLC and test enantiomers individually.
- Reference analogs : Compare with 4-(2,2,2-trifluoroethyl)-L-phenylalanine (TFQ, ) to isolate fluorine-specific effects.
Q. What factors influence the stability of 2,6-difluoro-3-methyl-DL-phenylalanine in long-term storage?
- Methodology :
- Light sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux·h).
- Temperature : Store at −20°C in amber vials under argon; avoid repeated freeze-thaw cycles.
- Moisture : Karl Fischer titration confirms water content <0.1% in lyophilized samples.
- pH stability : Degradation accelerates at pH <3 (defluorination) or >8 (esterification). Use buffered formulations (e.g., citrate pH 5.0) for liquid storage .
Q. How can computational modeling predict the impact of 2,6-difluoro-3-methyl substitution on protein binding interactions?
- Methodology :
- Docking simulations : Use AutoDock Vina with fluorine’s van der Waals radius (1.47 Å) and partial charge (−0.25 e).
- MD simulations : Compare binding free energies (ΔG) of fluorinated vs. non-fluorinated analogs over 100-ns trajectories.
- QSAR : Correlate logP and polar surface area (PSA) with IC₅₀ values from enzyme assays. Fluorine’s electron-withdrawing effect reduces PSA by 15%, enhancing membrane permeability .
Data Contradiction Analysis
- Example : Conflicting solubility reports may arise from polymorphic forms (amorphous vs. crystalline). Use powder XRD to identify crystallinity and DSC to measure melting points. For 2,6-difluoro-3-methyl-DL-phenylalanine, the amorphous form shows 2× higher solubility in DMSO but lower thermal stability (Tₘ = 145°C vs. 162°C for crystalline) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
